Cas no 1178111-39-1 (4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride)

4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative with applications in organic synthesis, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of difluoromethoxy and fluorine substituents enhances its reactivity and selectivity in nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. Its sulfonyl chloride group allows for efficient derivatization into sulfonamides, sulfonate esters, and other functionalized compounds. The electron-withdrawing effects of the fluorine substituents improve stability and compatibility with harsh reaction conditions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules. Proper handling is required due to its moisture sensitivity and reactivity.
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride structure
1178111-39-1 structure
商品名:4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
CAS番号:1178111-39-1
MF:C7H4ClF3O3S
メガワット:260.618070602417
CID:4575302
PubChem ID:60724481

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
    • Benzenesulfonyl chloride, 4-(difluoromethoxy)-3-fluoro-
    • 4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride
    • インチ: 1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-6(5(9)3-4)14-7(10)11/h1-3,7H
    • InChIKey: PABHZYCQTUFWJU-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(OC(F)F)C(F)=C1

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308709-50mg
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95+%
50mg
¥2090.00 2024-08-09
TRC
D447028-100mg
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl Chloride
1178111-39-1
100mg
$ 230.00 2022-06-05
Alichem
A013000690-1g
4-(Difluoromethoxy)-3-fluorobenzenesulfonyl chloride
1178111-39-1 97%
1g
$1564.50 2023-09-04
Enamine
EN300-189252-0.5g
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95%
0.5g
$391.0 2023-09-18
Enamine
EN300-189252-0.05g
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95%
0.05g
$97.0 2023-09-18
eNovation Chemicals LLC
Y1245272-100mg
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95%+
100mg
$245 2024-06-06
Aaron
AR01BGRM-2.5g
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95%
2.5g
$1411.00 2023-12-16
Aaron
AR01BGRM-1g
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95%
1g
$731.00 2025-02-09
Enamine
EN300-189252-10g
4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95%
10g
$2209.0 2023-09-18
A2B Chem LLC
AW13462-5g
4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
1178111-39-1 95%
5g
$1602.00 2024-04-20

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride 関連文献

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chlorideに関する追加情報

Introduction to 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1178111-39-1)

4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride, with the CAS number 1178111-39-1, is a versatile and highly reactive compound that has gained significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, including a difluoromethoxy group and a fluorine atom on the benzene ring, which confer it with distinct chemical properties and reactivity profiles.

The difluoromethoxy group in 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is a key functional moiety that imparts enhanced lipophilicity and metabolic stability to the molecule. These properties are highly desirable in drug design, as they can improve the pharmacokinetic behavior of potential therapeutic agents. The fluorine atom on the benzene ring further enhances the molecule's stability and can influence its binding affinity to biological targets.

The sulfonyl chloride functional group in 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride is highly reactive and can participate in a wide range of chemical reactions, including nucleophilic substitution, which makes it an excellent building block for the synthesis of complex organic molecules. This reactivity has been leveraged in the development of various pharmaceuticals and agrochemicals.

Recent research has highlighted the potential applications of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride in the synthesis of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer pathways. The researchers found that compounds derived from 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride exhibited high selectivity and efficacy against cancer cells, making them promising candidates for further clinical development.

In another study, published in Organic Letters, scientists explored the use of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride in the synthesis of novel materials with unique optical properties. The difluoromethoxy group was found to enhance the nonlinear optical properties of these materials, which could have applications in advanced photonic devices and sensors.

The synthetic versatility of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride has also been demonstrated in several other studies. For example, a research team at a leading pharmaceutical company utilized this compound as a key intermediate in the development of a new class of antiviral agents. The resulting compounds showed promising antiviral activity against several strains of viruses, including influenza and coronaviruses.

The safety and environmental impact of 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride have also been extensively studied. While it is a highly reactive compound, proper handling and storage protocols can minimize any potential risks. Researchers have emphasized the importance of using appropriate personal protective equipment (PPE) and working under well-ventilated conditions to ensure safe handling.

In conclusion, 4-(difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1178111-39-1) is a valuable compound with diverse applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an essential building block for the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry and related fields.

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